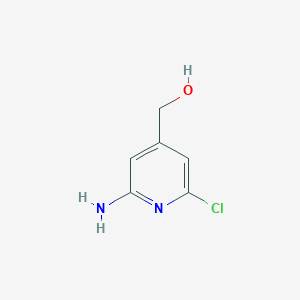

(2-Amino-6-chloropyridin-4-yl)methanol

Vue d'ensemble

Description

“(2-Amino-6-chloropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1334294-36-8 . It has a molecular weight of 158.59 . The IUPAC name for this compound is (2-amino-6-chloropyridin-4-yl)methanol .

Molecular Structure Analysis

The InChI code for “(2-Amino-6-chloropyridin-4-yl)methanol” is 1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular formula of “(2-Amino-6-chloropyridin-4-yl)methanol” is C6H7ClN2O . The compound has a molecular weight of 158.59 .Applications De Recherche Scientifique

Application in Energetic Materials Synthesis

- Specific Scientific Field : Organic Chemistry, specifically the synthesis of energetic materials .

- Summary of the Application : The compound 4-amino-2,6-dichloropyridine is used as an intermediate in the synthesis of new energetic materials . These materials are often heterocyclic compounds with high densities, high heats of formation, and good detonation properties .

- Methods of Application or Experimental Procedures : The synthesis begins with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .

- Results or Outcomes : The synthetic reactions proceed under mild conditions, leading to the production of energetic materials with high performance and low sensitivity .

Application in Drug Discovery

- Specific Scientific Field : Pharmacology and Drug Discovery .

- Summary of the Application : 2-Aminopyridine, a compound similar to “(2-Amino-6-chloropyridin-4-yl)methanol”, is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .

- Methods of Application or Experimental Procedures : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .

- Results or Outcomes : This approach has been used to derive a variety of pharmacophores, contributing to the development of new drugs .

Application in Click Chemistry

- Specific Scientific Field : Organic Chemistry, specifically Click Chemistry .

- Summary of the Application : Click Chemistry is a type of chemical synthesis designed to generate substances quickly and reliably by joining small units together . This approach could potentially be applied to “(2-Amino-6-chloropyridin-4-yl)methanol” or similar compounds.

- Methods of Application or Experimental Procedures : The specific methods would depend on the particular reaction being performed . Generally, Click Chemistry involves reactions that are wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .

- Results or Outcomes : Click Chemistry has been rapidly developed in recent years and has found numerous applications in areas such as drug discovery, materials science, and bioconjugation .

Application in Energetic Materials Synthesis

- Specific Scientific Field : Organic Chemistry, specifically the synthesis of energetic materials .

- Summary of the Application : The compound 4-amino-2,6-dichloropyridine is used as an intermediate in the synthesis of new energetic materials . These materials are often heterocyclic compounds with high densities, high heats of formation, and good detonation properties .

- Methods of Application or Experimental Procedures : The synthesis begins with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .

- Results or Outcomes : The synthetic reactions proceed under mild conditions, leading to the production of energetic materials with high performance and low sensitivity .

Application in Drug Discovery

- Specific Scientific Field : Pharmacology and Drug Discovery .

- Summary of the Application : 2-Aminopyridine, a compound similar to “(2-Amino-6-chloropyridin-4-yl)methanol”, is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .

- Methods of Application or Experimental Procedures : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .

- Results or Outcomes : This approach has been used to derive a variety of pharmacophores, contributing to the development of new drugs .

Application in Click Chemistry

- Specific Scientific Field : Organic Chemistry, specifically Click Chemistry .

- Summary of the Application : Click Chemistry is a type of chemical synthesis designed to generate substances quickly and reliably by joining small units together . This approach could potentially be applied to “(2-Amino-6-chloropyridin-4-yl)methanol” or similar compounds.

- Methods of Application or Experimental Procedures : The specific methods would depend on the particular reaction being performed . Generally, Click Chemistry involves reactions that are wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .

- Results or Outcomes : Click Chemistry has been rapidly developed in recent years and has found numerous applications in areas such as drug discovery, materials science, and bioconjugation .

Propriétés

IUPAC Name |

(2-amino-6-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLHFHIBGRNFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-chloropyridin-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

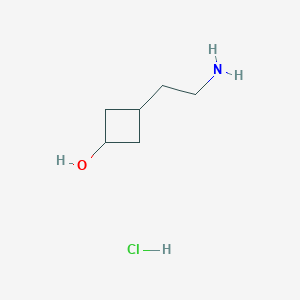

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)

![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)

![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)